Strontium methacrylate
Description
Overview of Inorganic-Organic Hybrid Systems Incorporating Metal Methacrylates
Inorganic-organic hybrid materials represent a frontier in materials science, creating compounds with novel properties by combining inorganic and organic components at a molecular scale. bsz-bw.de This approach allows for the creation of materials that fill gaps in properties that cannot be met by traditional single-component materials. bsz-bw.de A key strategy in developing these hybrids is the use of organofunctional metal alkoxides or metal-containing monomers in polymerization processes. acs.org
Metal methacrylates are pivotal in this context, acting as a bridge between the inorganic metal element and the organic polymer backbone. By polymerizing methacrylate (B99206) ligands attached to metal-containing clusters or ions, researchers can create hybrid polymers with a molecularly homogeneous distribution of the inorganic component. researchgate.net These hybrid systems often exhibit improved properties compared to the neat polymers, such as enhanced thermal stability, altered refractive indices, and tailored mechanical characteristics. bsz-bw.deresearchgate.net The metal component, integrated via the methacrylate group, can introduce specific functionalities, leading to materials designed for advanced applications in optics, electronics, and biomedicine. bsz-bw.deacs.orgnih.gov
Rationale for Research Focus on Strontium Methacrylate in Scientific Inquiry
The scientific inquiry into this compound is largely driven by the unique biological and chemical properties of the strontium ion (Sr²⁺), particularly in the biomedical field. Strontium is known to play a dual role in bone metabolism: it stimulates bone formation by osteoblasts and simultaneously inhibits bone resorption by osteoclasts. royalsocietypublishing.orgresearchgate.netnih.govnih.gov This has made strontium-containing biomaterials a major focus for applications in bone tissue engineering and for treating conditions like osteoporosis. nih.govfrontiersin.orgmdpi.com
This compound serves as an effective vehicle for incorporating strontium into polymer-based medical devices, most notably bone cements. researchgate.net Conventional poly(methyl methacrylate) (PMMA) bone cements, while widely used, lack direct bonding to bone tissue (osseointegration) and can have other drawbacks. royalsocietypublishing.orgfrontiersin.orgroyalsocietypublishing.org By incorporating strontium, often through compounds like this compound or by adding strontium-containing bioactive glasses to a methacrylate matrix, researchers can create bioactive bone cements. royalsocietypublishing.orgresearchgate.netnih.govnih.gov These advanced cements not only provide mechanical support but also promote new bone growth at the implant interface, leading to better long-term stability and integration. researchgate.netnih.gov
Furthermore, this compound is used to functionalize surfaces and other materials. For instance, it has been used to modify titania nanotubes to produce experimental bone cements with enhanced mechanical properties and biocompatibility. nih.gov The ability to deliver strontium locally via a stable, polymerizable molecule like this compound is key to developing next-generation biomaterials for orthopedic and dental applications. researchgate.netsigmaaldrich.com
Interactive Data Tables
Table 1: Properties of Strontium-Containing Bone Cements
This table summarizes the properties of a strontium-containing hydroxyapatite (B223615) (Sr-HA) bioactive bone cement compared to cancellous bone, highlighting its suitability for medical applications. researchgate.net
| Property | Sr-HA Cement | Cancellous Bone |
| Setting Time | 15 - 18 minutes | N/A |
| Max. Temperature | 58 °C | N/A |
| Compressive Strength | 40.9 MPa | Varies |
| Bending Strength | 31.3 MPa | Varies |
| Bending Modulus | 1,408 MPa | Varies |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
strontium;2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O2.Sr/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAHDEYDEWBNGW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Polymerization and Copolymerization Kinetics of Strontium Methacrylate Systems
Homopolymerization Pathways of Strontium Methacrylate (B99206)
One study investigated the polymerization of alkaline earth metal methacrylates, including strontium methacrylate, using triphenylmethyl metal initiators. In this research, triphenylmethyl strontium was used to initiate the anionic polymerization of this compound in tetrahydrofuran (B95107) (THF). The polymerization was observed to proceed, and the resulting poly(this compound) was isolated. The study focused on the behavior of these initiators and the resulting polymer properties, rather than a detailed kinetic analysis of a radical-based system.
Further comprehensive research into the radical polymerization pathways, including specific initiator efficiencies and reaction kinetics under various conditions, is required to fully elucidate the behavior of this compound in these systems.
A review of the available scientific literature indicates a lack of specific studies on the application of controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition–Fragmentation Chain-Transfer (RAFT) polymerization, to this compound. While these methods are widely used for a variety of methacrylate monomers to achieve well-defined polymer architectures, their specific application and kinetic details for this compound have not been reported. acs.orgacs.orgrsc.orgnih.gov
Detailed kinetic studies providing specific rate constants and activation parameters for the homopolymerization of this compound are not extensively documented in the scientific literature. The existing research on the anionic polymerization of this compound provides qualitative observations of polymer formation but does not offer in-depth kinetic data such as the rate of polymerization, propagation and termination constants, or the influence of monomer and initiator concentrations on these parameters.
Copolymerization of this compound with Allied Monomers
Specific kinetic data and reactivity ratios for the copolymerization of this compound with alkyl methacrylates, such as methyl methacrylate, are not available in the reviewed scientific literature. To determine the behavior of this compound in copolymerization, studies would be needed to calculate its reactivity ratios (r1) in combination with various alkyl methacrylates (r2). This data would be essential to predict the resulting copolymer composition and microstructure.
There is a lack of published research detailing the copolymerization of this compound with other functional monomers. Kinetic studies, including the determination of reactivity ratios, are necessary to understand how this compound incorporates into polymer chains with other functional monomers and to tailor the properties of the resulting copolymers for specific applications.
Advanced Spectroscopic and Structural Characterization of Strontium Methacrylate and Derived Materials
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the molecular structure and bonding within strontium methacrylate (B99206). By interacting with electromagnetic radiation, molecules reveal characteristic fingerprints related to their vibrational, rotational, electronic, and nuclear energy levels.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in strontium methacrylate. The interaction of infrared radiation with the molecule induces vibrations in its chemical bonds, and the absorption of this radiation at specific frequencies corresponds to particular vibrational modes.
The FTIR spectrum of this compound is characterized by the distinct absorption bands of the methacrylate anion. The carboxylate group (COO⁻), coordinated to the strontium ion (Sr²⁺), is of particular interest. Unlike the sharp carbonyl (C=O) stretch found in methacrylic acid or its esters (typically around 1700-1730 cm⁻¹), the formation of the carboxylate salt results in two characteristic bands: the asymmetric and symmetric stretching vibrations of the COO⁻ group. researchgate.net The strong electrostatic interaction between the negatively charged carboxylate and the positively charged strontium ion influences the position of these bands.
Key vibrational bands for the methacrylate ligand include C-H stretching vibrations from the methyl (-CH₃) and methylene (B1212753) (=CH₂) groups, typically observed in the 2900-3100 cm⁻¹ region. researchgate.net The carbon-carbon double bond (C=C) stretch, a key feature of the unpolymerized monomer, appears around 1635-1640 cm⁻¹. nih.gov This peak is particularly useful for monitoring the degree of conversion during polymerization, as its intensity decreases when the C=C bond is consumed. nih.gov Other significant peaks correspond to C-H bending and C-O stretching vibrations. nih.gov
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2950-3000 | C-H Asymmetric & Symmetric Stretch | -CH₃, -CH₂ |
| ~1728 (in esters) | C=O Stretch | Ester Carbonyl |
| ~1636-1640 | C=C Stretch | Alkene |
| ~1540-1580 | COO⁻ Asymmetric Stretch | Carboxylate |
| ~1410-1450 | COO⁻ Symmetric Stretch | Carboxylate |
| ~1320 | C-O Stretch | Carboxylate/Ester |
Note: The exact positions of carboxylate stretches can vary depending on the coordination environment of the strontium ion.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement and connectivity in a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H (proton) and ¹³C NMR are used to characterize the organic methacrylate ligand, while ⁸⁷Sr NMR can be used to study the environment of the strontium ion.
¹H and ¹³C NMR: The ¹H NMR spectrum of the methacrylate anion would show distinct signals for the two non-equivalent vinyl protons and the methyl protons. The chemical shifts of these protons are influenced by their electronic environment. Similarly, the ¹³C NMR spectrum would display unique resonances for the carboxylate carbon, the two sp² hybridized carbons of the double bond, and the methyl carbon.
⁸⁷Sr NMR: Characterization by ⁸⁷Sr NMR presents significant challenges. The ⁸⁷Sr isotope has a natural abundance of only 7.0% and is a quadrupolar nucleus (spin I = 9/2). huji.ac.ilnorthwestern.edu This results in broad spectral lines, especially in asymmetric chemical environments, making it difficult to obtain high-resolution spectra. huji.ac.il Despite these difficulties, solid-state ⁸⁷Sr NMR can provide valuable information on the local coordination and symmetry of the strontium site. researchgate.net The chemical shift range for ⁸⁷Sr is known to be approximately 550 ppm. researchgate.net An aqueous solution of strontium chloride (SrCl₂) is often used as a reference standard. northwestern.edupascal-man.com
Table 2: Predicted NMR Chemical Shifts (δ) for the Methacrylate Anion
| Nucleus | Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Vinyl (=CH₂) | 5.5 - 6.5 |
| ¹H | Methyl (-CH₃) | ~1.9 |
| ¹³C | Carboxylate (-COO⁻) | 170 - 180 |
| ¹³C | Quaternary Carbon (=C<) | 135 - 145 |
| ¹³C | Methylene Carbon (=CH₂) | 120 - 130 |
Note: Predicted values are based on typical ranges for methacrylate compounds and may shift based on solvent and counter-ion.
Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.
For this compound, the C=C stretching vibration (around 1640 cm⁻¹) is typically very strong in the Raman spectrum, making it an excellent tool for monitoring polymerization reactions in real-time. researchgate.net The C=O stretch of the carboxylate group (~1730 cm⁻¹ in related esters) and C-H stretching bands (~2952 cm⁻¹) are also prominent. researchgate.net Skeletal C-C stretching and deformation modes of the polymer backbone, which may be weak in FTIR, can often be observed in the Raman spectrum. bohrium.com This technique is particularly advantageous for studying aqueous solutions or monitoring polymerization within microfluidic devices due to the weak Raman scattering of water. nist.gov
Table 3: Key Raman Shifts for Methacrylate Systems
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2952 | C-H Stretch | -CH₃ |
| ~1732 | C=O Stretch | Carboxylate/Ester |
| ~1640 | C=C Stretch | Alkene |
| ~1450 | C-H Deformation | -CH₃, -CH₂ |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. msu.edu The strontium ion (Sr²⁺) has a noble gas electronic configuration and does not have electronic transitions in the UV-Vis range. Therefore, the absorption spectrum of this compound is dominated by the electronic transitions of the methacrylate anion.
The methacrylate group contains a conjugated π-system (C=C-C=O), which gives rise to a π → π* electronic transition. This transition typically results in a strong absorption band in the ultraviolet region, usually below 250 nm. researchgate.net According to the Beer-Lambert law, the intensity of this absorption is proportional to the concentration of the compound in a non-absorbing solvent. This allows UV-Vis spectroscopy to be used for the quantitative analysis of this compound in solution. The technique can also be used to monitor polymerization, as the disappearance of the C=C bond leads to a change in the absorption spectrum. rsc.org Because the compound does not absorb in the visible range (400-800 nm), it is expected to be a colorless or white solid. youtube.com
Microstructural and Morphological Characterization
While spectroscopic techniques reveal molecular-level details, microscopic methods are necessary to understand the larger-scale structure, shape, and surface features of solid materials.
Scanning Electron Microscopy (SEM) is a vital technique for characterizing the microstructure and morphology of solid this compound and its composites. SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution and depth of field. maas.edu.mm
Analysis of solid this compound powder by SEM can reveal critical information about its physical form, such as:
Particle Size and Distribution: Determining the average size and range of particle sizes.
Particle Morphology: Observing the shape of the individual particles (e.g., crystalline, spherical, irregular). arxiv.org
Surface Topography: Visualizing the texture of the particle surfaces, including features like porosity or roughness. nih.gov
Aggregation: Assessing the tendency of particles to clump together.
When this compound is incorporated into derived materials, such as polymer composites or bioactive glasses, SEM is used to examine the cross-sectional morphology. researchgate.netresearchgate.net This can show how well the this compound is dispersed within the matrix, identify the presence of voids or defects, and characterize the interface between the filler and the matrix material. researchgate.net
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the nanostructure of materials derived from this compound. For instance, in the development of reinforced dental poly(methyl methacrylate) (PMMA), TEM can be utilized to analyze the size, morphology, and distribution of nanoparticles incorporated into the polymer matrix.
In studies involving hybrid nanoparticles, such as those composed of strontium titanate (SrTiO3) and yttria (Y2O3), TEM imaging is crucial for confirming the nanoscale dimensions of the reinforcing agents. The average crystallite size of such prepared nanoparticles has been determined to be in the range of tens of nanometers, for example, 19.9 nm. researchgate.net Analysis of TEM micrographs allows for the visualization of the nanoparticle shape and the extent of agglomeration within the polymer. This is critical as the dispersion of nanoparticles significantly influences the mechanical properties of the final composite material.
Furthermore, TEM can provide insights into the toughening mechanisms at the nanoscale. By examining the fracture surfaces of composites, it is possible to observe how nanoparticles interact with the polymer matrix to inhibit crack propagation. Mechanisms such as crack pinning, where the nanoparticles act as obstacles to the advancement of a crack, can be directly visualized. The presence and nature of agglomerates, and their role in the fracture process, can also be assessed, providing a deeper understanding of the material's mechanical performance. researchgate.net
X-ray Diffraction (XRD) for Crystallinity and Phase Identification
X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure and phase composition of this compound and its derivatives. malvernpanalytical.comforcetechnology.comlibretexts.org The diffraction pattern obtained from an XRD analysis serves as a unique fingerprint for a crystalline material, allowing for the identification of its constituent phases by comparing the pattern to reference databases. malvernpanalytical.comlibretexts.org
For strontium-containing compounds, XRD is essential for phase identification. For example, in strontium-modified coatings, XRD patterns can confirm the presence of crystalline phases such as strontium hydrogen phosphate (B84403) (SrHPO4), strontium phosphate (Sr3(PO4)2), and other magnesium and strontium phosphates. researchgate.net The relative intensities of the diffraction peaks provide information about the preferred orientation of the crystals. researchgate.net
The crystallinity of a material, which is the proportion of the material that is crystalline, can be quantified using XRD. utah.edu Semicrystalline polymers, for instance, will exhibit both sharp diffraction peaks corresponding to the crystalline regions and a broad amorphous halo resulting from the disordered amorphous regions. utah.edudrawellanalytical.com The degree of crystallinity can be calculated by comparing the integrated area of the crystalline peaks to the total area under the diffractogram.
The crystal structure of elemental strontium is cubic close-packed (ccp) with a space group of Fm-3m. webelements.com In more complex structures, such as the hydrated strontium salt of methotrexate, XRD has been used to determine the molecular structure, revealing the coordination of strontium ions with carboxyl groups. researchgate.net
The Scherrer equation can be applied to the XRD data to estimate the average crystallite size of nanocrystalline materials. This is particularly relevant for nanocomposites where the size of the reinforcing nanoparticles can significantly influence the material's properties.
It is important to note that XRD is primarily sensitive to crystalline phases. xray.cz The presence of amorphous content is indicated by a broad hump in the diffraction pattern. xray.cz Therefore, a combination of XRD with other techniques is often necessary for a complete characterization of semicrystalline and amorphous materials.
| Parameter | Description | Application in this compound Analysis |
| Phase Identification | Determining the crystalline phases present in a sample by comparing its diffraction pattern to a database. malvernpanalytical.com | Identifying specific strontium compounds, such as SrHPO4 and Sr3(PO4)2, in modified materials. researchgate.net |
| Crystallinity | Quantifying the fraction of a material that is crystalline. | Assessing the degree of order in polymers and composites derived from this compound. |
| Crystal Structure | Determining the arrangement of atoms within a crystal lattice. libretexts.org | Characterizing the fundamental structure of strontium-containing compounds. webelements.comresearchgate.net |
| Crystallite Size | Estimating the size of the crystalline domains within a material. | Analyzing the dimensions of nanoparticles in this compound-based nanocomposites. |
Thermal and Thermomechanical Analysis
Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Studies
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and composition of materials by measuring changes in mass as a function of temperature. nih.goveltra.com In the context of this compound and its derived polymers, TGA provides valuable insights into their degradation behavior.
The thermal stability of a polymer is often enhanced by the incorporation of cross-linking agents or fillers. For instance, while poly(methyl methacrylate) (PMMA) cross-linked with certain dimethacrylates may not show enhanced thermal stability, the introduction of aromatic cross-linking agents can significantly improve it. marquette.edu TGA curves can reveal an increase in the onset temperature of degradation and the amount of char formation in such cross-linked systems. marquette.edu
When analyzing polymer composites, TGA is used to determine the degradation temperature (Tdeg). mdpi.com The mass loss of the sample is recorded as the temperature is ramped, and the Tdeg is a key parameter for assessing thermal stability. mdpi.com For example, in bio-composites made of chitosan (B1678972) and cellulose (B213188) reinforced with strontium titanate nanoparticles, TGA has shown that factors like cellulose and acetic acid concentration can influence the degradation temperature. mdpi.com
TGA can also be used for compositional analysis. By heating a material to a high temperature, the organic components can be burned off, leaving behind the inorganic residue. This allows for the determination of the filler content in a composite material. The technique can measure parameters such as moisture, volatiles, and ash content in a single analysis. eltra.com
The data from TGA can be further analyzed to understand the kinetics of thermal degradation. Methods like the Flynn–Wall–Ozawa method can be employed to calculate activation energies as a function of conversion, providing deeper insights into the degradation mechanism. marquette.eduresearchgate.net
| Property Measured | Description | Relevance to this compound Materials |
| Onset of Degradation | The temperature at which the material begins to lose mass due to thermal decomposition. | Indicates the upper temperature limit for the material's use and reflects its thermal stability. marquette.edu |
| Degradation Temperature (Tdeg) | A specific temperature at which a significant mass loss occurs, often defined as the peak of the derivative TGA curve. | A key parameter for comparing the thermal stability of different formulations. mdpi.com |
| Char Yield/Residue | The percentage of the initial mass remaining at the end of the TGA experiment. | Provides information on the material's tendency to form a protective char layer, which can enhance fire resistance. marquette.edu |
| Compositional Analysis | Determination of the content of different components in a mixture, such as polymer and inorganic filler, based on their different degradation temperatures. | Allows for the quantification of components in this compound-based composites. eltra.com |
Differential Scanning Calorimetry (DSC) for Polymerization Kinetics and Thermal Transitions
Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. wikipedia.orgazom.com It is widely employed in the study of this compound-derived polymers to investigate polymerization kinetics and identify thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). mit.edufsu.edunih.gov
Polymerization Kinetics:
DSC is a powerful tool for studying the kinetics of polymerization reactions. kpi.uaresearchgate.net The exothermic heat released during the polymerization of methacrylate monomers is directly proportional to the extent of the reaction. nih.govnih.gov By monitoring the heat flow as a function of time or temperature, the rate of polymerization and the degree of conversion can be determined. unesp.brrevistapolimeros.org.br
Isothermal DSC experiments can provide real-time and continuous information on the polymerization process. researchgate.net The data obtained can be used to evaluate the influence of various factors, such as temperature, initiator concentration, and the presence of fillers or solvents, on the reaction kinetics. researchgate.netrevistapolimeros.org.br For instance, the polymerization of 2-hydroxyethyl methacrylate has been studied using DSC to understand the effect of diffusion-controlled phenomena on the reaction rate. researchgate.net
Thermal Transitions:
DSC is also used to characterize the thermal transitions of polymers. The glass transition is observed as a step-like change in the heat capacity, appearing as a shift in the baseline of the DSC thermogram. mit.eduresearchgate.net The crystallization and melting of semicrystalline polymers are seen as exothermic and endothermic peaks, respectively. fsu.eduhu-berlin.de
The Tg is a critical property of amorphous and semicrystalline polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. Modulated DSC (MDSC) can be used to separate overlapping thermal events and provide a more accurate determination of the Tg. tainstruments.com The position and shape of the Tg can be influenced by factors such as the chemical structure of the monomer, the degree of cross-linking, and the presence of plasticizers.
The following table summarizes the key thermal transitions that can be analyzed by DSC:
| Thermal Transition | Description | Appearance on DSC Thermogram |
| Glass Transition (Tg) | The reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state. mit.edu | A step-like change in the baseline of the heat flow signal. researchgate.net |
| Crystallization (Tc) | The process where a polymer's molecular chains become highly ordered into a crystalline structure. nih.gov | An exothermic peak, as heat is released during the ordering process. |
| Melting (Tm) | The transition of a crystalline solid into a liquid state. nih.gov | An endothermic peak, as heat is absorbed to break the crystalline structure. |
Dynamic Mechanical Analysis (DMA) for Viscoelastic Behavior
Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. wikipedia.orglibretexts.org In a DMA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E"), which represents the viscous response. nih.gov
For polymers derived from this compound, DMA is particularly useful for characterizing the glass transition temperature (Tg) and other molecular relaxations. The Tg is associated with a significant drop in the storage modulus and a peak in the loss modulus or the tan delta (the ratio of the loss modulus to the storage modulus, E"/E'). nih.gov The values of the transition temperatures can vary depending on the analysis method used (tan delta, phase angle, or loss factor). nih.gov
DMA can provide valuable information on the structure-property relationships of polymers. For example, the chemical structure of the monomers used in dentin adhesives, such as the length of ethylene (B1197577) glycol units, can affect the crosslink density and heterogeneity of the polymer network, which can be observed through DMA. nih.gov An increase in the pendent group length in methacrylate resins can lower the transition temperatures, while an increase in the crosslinker content can increase them. nih.gov
The viscoelastic properties measured by DMA are also influenced by the frequency of the applied stress. Both the storage and loss moduli generally increase with increasing frequency. nih.gov
The table below outlines the key parameters obtained from a DMA experiment:
| Parameter | Description | Significance |
| Storage Modulus (E') | Represents the elastic behavior of the material and is proportional to the energy stored during a loading cycle. nih.gov | Indicates the stiffness of the material. A high E' corresponds to a stiff material. |
| Loss Modulus (E") | Represents the viscous behavior of the material and is related to the energy dissipated as heat. | Provides information on the damping characteristics of the material. |
| Tan Delta (tan δ) | The ratio of the loss modulus to the storage modulus (E"/E'). nih.gov | The peak of the tan delta curve is often used to determine the glass transition temperature (Tg). The width of the peak can indicate the structural heterogeneity of the polymer network. nih.gov |
Elemental and Compositional Analysis
Elemental and compositional analysis techniques are essential for verifying the chemical makeup of this compound and its derived materials. These methods provide quantitative information about the elemental composition and can be used to confirm the stoichiometry of synthesized compounds and the concentration of additives in composites.
One of the primary methods for determining the elemental composition of organic compounds is combustion analysis. In this technique, a sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) are collected and weighed. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.
For determining the strontium content, techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are commonly employed. These methods are highly sensitive and can accurately quantify the concentration of metallic elements even at very low levels.
In the case of composite materials, where this compound may be part of a polymer matrix with inorganic fillers, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) coupled with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM) is a powerful tool for localized elemental analysis. researchgate.net EDX analysis can provide elemental maps of a sample's surface, showing the distribution of different elements, and can also provide quantitative compositional information for specific points or areas of interest. researchgate.net
For instance, in the characterization of strontium aluminate/urea-formaldehyde composites, SEM-EDX has been used for morphological examination and to obtain elemental information about the composite samples. researchgate.net This can be crucial for confirming the homogeneous distribution of strontium-containing particles within the polymer matrix.
X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique that can provide information about the elemental composition and chemical states of the elements on the surface of a material. This can be particularly useful for studying surface modifications or the chemical environment of the atoms at the surface.
The following table provides a summary of common techniques used for elemental and compositional analysis:
| Technique | Information Provided | Application for this compound |
| Combustion Analysis | Percentage of Carbon, Hydrogen, Nitrogen. | Determining the empirical formula of pure this compound. |
| AAS / ICP-OES | Quantitative concentration of metallic elements. | Accurately measuring the strontium content in the compound or in solutions. |
| SEM-EDX / TEM-EDX | Elemental composition and distribution on a micro or nano scale. researchgate.net | Analyzing the dispersion and composition of strontium-containing fillers in polymer composites. researchgate.net |
| XPS | Surface elemental composition and chemical states. | Characterizing the surface chemistry of this compound-based materials and coatings. |
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping and Distribution
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis of a sample. It operates by detecting the characteristic X-rays emitted from a material when bombarded with an electron beam. This non-destructive method allows for the qualitative and quantitative determination of the elemental composition and, crucially, provides spatial information on elemental distribution through mapping.
In the context of materials derived from this compound, EDS is invaluable for confirming the incorporation and assessing the homogeneity of strontium within the polymer matrix. When coupled with Scanning Electron Microscopy (SEM), EDS can generate detailed elemental maps, visually representing the distribution of strontium, carbon, and oxygen—the primary constituents of a this compound-based polymer.
Detailed Research Findings:
Research on polymer composites and dental restorative materials containing strontium has demonstrated the utility of EDS in verifying the successful and uniform integration of strontium. The technique can be used to create element composition maps over a selected area of the material's surface, where the intensity of the color in the map corresponds to the concentration of the element at that point. For instance, in studies of strontium-containing bioactive glasses incorporated into dental resins, EDS mapping has been used to show a homogeneous dispersion of strontium, which is critical for the material's intended therapeutic effect.
The analysis of a polymeric film incorporating strontium revealed that the variation in the distribution of strontium along the surface was within ±4.8%, confirming a high degree of homogeneity. Such uniform distribution is often a key factor in the material's physical and chemical properties. An EDS spectrum of a strontium-containing material will typically show distinct peaks corresponding to the characteristic X-ray energies of strontium (Sr), carbon (C), and oxygen (O). The relative heights of these peaks can be used for semi-quantitative analysis of the elemental composition.
Below is an interactive table representing typical EDS data for a polymer derived from this compound.
| Element | Line | Energy (keV) | Weight % | Atomic % |
|---|---|---|---|---|
| Carbon (C) | Kα | 0.277 | 45.2 | 58.9 |
| Oxygen (O) | Kα | 0.525 | 29.8 | 29.1 |
| Strontium (Sr) | Lα | 1.806 | 25.0 | 12.0 |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Strontium Quantification in Material Systems
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a wide variety of materials. It is capable of detecting metals and several non-metals at concentrations as low as parts per trillion. The technique involves introducing a sample into an inductively coupled plasma, which atomizes and ionizes the sample. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly accurate quantification.
For materials derived from this compound, particularly those designed for biomedical applications such as bone cements or dental composites, ICP-MS is the gold standard for quantifying the release of strontium ions over time. This is a critical parameter for assessing the bioactivity and therapeutic potential of such materials.
Detailed Research Findings:
Studies on strontium-doped bioactive glasses and other strontium-containing biomaterials frequently employ ICP-MS to measure the concentration of strontium ions released into simulated body fluid or cell culture media. For example, research on novel strontium-doped bioactive glass nanoparticles showed a basal level of strontium in the control culture medium of 22 µg/l, which increased significantly in the presence of the nanoparticles, indicating ion release.
The precision of ICP-MS allows for the creation of detailed ion release profiles, tracking the concentration of strontium over various time points (e.g., hours, days, weeks). This data is essential for understanding the dissolution kinetics of the material. In a study quantifying strontium release from a selective polymer, ICP-MS was used to determine concentrations in the range of 50 to 1200 μg/L with a detection limit of 21 μg/L. This level of sensitivity is crucial for detecting even minute amounts of released strontium.
The following interactive table presents a hypothetical dataset of strontium ion release from a this compound-based polymer immersed in a buffer solution, as would be determined by ICP-MS.
| Time Point | Strontium Concentration (µg/L) | Standard Deviation (± µg/L) |
|---|---|---|
| 3 hours | 15.8 | 1.2 |
| 24 hours | 45.2 | 3.5 |
| 3 days | 98.6 | 7.9 |
| 7 days | 189.4 | 15.1 |
| 14 days | 325.7 | 26.3 |
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Polymer Network Analysis
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to characterize the chemical structure of polymeric materials. The method involves the thermal degradation of the polymer in an inert atmosphere (pyrolysis), which breaks the material down into smaller, volatile fragments. These fragments are then separated by gas chromatography (GC) and identified by mass spectrometry (MS). This allows for the identification of the constituent monomers and other degradation products, providing insight into the composition and structure of the original polymer network.
For cross-linked polymers derived from this compound, which are insoluble and cannot be analyzed by conventional solution-based techniques, Py-GC/MS is an essential tool for structural elucidation.
Detailed Research Findings:
The analysis of (meth)acrylate-based polymer networks using Py-GC/MS has been well-documented. A key finding is that methacrylate polymers, such as those formed from this compound, predominantly undergo depolymerization upon pyrolysis, reverting to their constituent monomer. This "reversion process" is a characteristic degradation pathway for polymethacrylates.
Therefore, when a polymer network derived from this compound is analyzed by Py-GC/MS, the primary peak in the resulting chromatogram would be expected to correspond to the this compound monomer. If the material is a copolymer, for instance, containing both this compound and methyl methacrylate, Py-GC/MS can be used to identify both monomers. The relative areas of the peaks in the pyrogram can provide a semi-quantitative measure of the monomer composition within the copolymer. The pyrolysis temperature is a critical parameter and is typically in the range of 500-800°C for methacrylate polymers.
The interactive table below shows the expected major pyrolysis products from a hypothetical copolymer of this compound and methyl methacrylate, as would be identified by Py-GC/MS.
| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Relative Abundance (%) |
|---|---|---|---|
| 5.8 | Methyl methacrylate | 41, 69, 100 | 35 |
| 12.4 | This compound | 41, 69, 85, 258 | 65 |
Material Science Applications of Strontium Methacrylate Based Polymeric and Composite Systems
Development of Functional Polymer Composites and Hybrid Materials
Integration with Polymer Matrices (e.g., Poly(methyl methacrylate))
Strontium methacrylate (B99206) has been successfully integrated into various polymer matrices, most notably with poly(methyl methacrylate) (PMMA). This integration is often achieved through the copolymerization of methyl methacrylate with metal methacrylates, including strontium methacrylate. The resulting copolymers exhibit properties that are distinct from the parent polymer. For instance, the incorporation of this compound into PM-MA has been explored in the context of bone cements. These composite bone cements, which consist of PMMA beads and particles of bioactive glass containing strontium, have shown improved performance over traditional PMMA cements.
In other applications, strontium-containing compounds are used to reinforce dental poly(methyl methacrylate). The introduction of these strontium-based nanoparticles into the PMMA matrix enhances the mechanical properties of the resulting dental materials. Furthermore, the development of injectable bioactive bone cement has benefited from the use of strontium-containing hydroxyapatite (B223615) powders blended with a resin of bisphenol A diglycidylether dimethacrylate and other components.
The versatility of strontium's integration extends to luminescent composites, where rare earth-doped strontium aluminate is combined with PMMA for lighting applications that require long persistent luminescence and high tensile performance.
Fabrication of Nanocomposites and Reinforced Systems
The fabrication of nanocomposites and reinforced systems represents a significant area of application for this compound and its derivatives. These advanced materials leverage the nanoscale properties of strontium-containing fillers to achieve superior performance. For example, the reinforcement of dental PMMA with SrTiO3/Y2O3 nanoparticles has been shown to significantly enhance the mechanical properties of the denture base materials.
In the realm of bone tissue engineering, strontium-doped hydroxyapatite nanoparticles are loaded into PMMA-based porous cements. This creates a microenvironment that is conducive to the proliferation of osteoblasts, addressing issues of high exothermic polymerization and poor bioactivity in conventional PMMA cements. The synthesis of nanocomposites based on strontium stannate has also been a subject of research, highlighting the diverse range of strontium compounds used in creating these advanced materials.
Role in Enhancing Material Properties (e.g., mechanical, optical, dielectric)
A key driver for incorporating this compound into polymeric systems is its ability to significantly enhance a range of material properties.
Mechanical Properties: The addition of strontium-containing compounds to polymer matrices can lead to substantial improvements in mechanical strength. For instance, reinforcing dental PMMA with SrTiO3/Y2O3 nanoparticles has been shown to increase microhardness, modulus of elasticity, and absorbed impact energy. Similarly, the addition of strontium carbonate to heat-cured acrylic denture base material improves transverse strength, impact strength, and hardness.
Optical Properties: Strontium-based compounds can also influence the optical properties of materials. For example, the introduction of strontium ions into barium nonatitanate ceramics affects their optical band gap. While specific data on this compound's direct impact on optical properties of polymers is an area of ongoing research, the broader family of strontium-containing materials demonstrates this potential.
Dielectric Properties: The dielectric properties of polymer composites can also be tailored through the inclusion of strontium compounds. Research on PMMA composite films incorporating strontium titanate (SrTiO3) has demonstrated a significant enhancement in the dielectric constant. This is crucial for applications in high-performance industrial electronics and energy storage devices.
Table 1: Enhancement of Mechanical Properties of PMMA with Strontium-Based Fillers This table is interactive. Click on the headers to sort the data.
| Filler Material | Concentration (wt%) | Property Enhanced | Improvement |
|---|---|---|---|
| Strontium Carbonate | 5 | Transverse Strength | Significant increase over control |
| Strontium Carbonate | 5 | Impact Strength | Significant increase over control |
| Strontium Carbonate | 5 | Hardness | Significant increase over control |
| SrTiO3/Y2O3 Nanoparticles | 1 | Microhardness | 218.4% increase |
| SrTiO3/Y2O3 Nanoparticles | 1 | Modulus of Elasticity | 65.8% increase |
| SrTiO3/Y2O3 Nanoparticles | 1 | Absorbed Impact Energy | 135.6% increase |
Applications in Advanced Lithography and Resist Technology
This compound as a Sensitizer in Electron and X-ray Resists
In the quest for more sensitive and efficient resist materials for electron and X-ray lithography, metal methacrylates, including this compound, have been investigated as sensitizers for PMMA. The incorporation of these metal salts into the PMMA structure has been shown to increase the sensitivity of the resist to electron and X-ray radiation by a factor of approximately three. This enhancement in sensitivity is a critical factor in improving the throughput and efficiency of lithographic processes. Among the various metal methacrylates studied, which include lead, barium, and calcium, strontium has demonstrated a notable effect on improving the properties of PMMA resists.
Influence on Lithographic Contrast and Resolution
The incorporation of metal-containing monomers, such as this compound, into resist formulations can influence key lithographic parameters like contrast and resolution. While high-resolution patterning has been demonstrated in PMMA resists, the addition of sensitizers is a strategy to enhance performance. Copolymers, such as those formed with methacrylic acid, can increase the sensitivity and contrast of PMMA-based electron beam resists by a factor of 3 to 4. Although direct quantitative data on the specific influence of this compound on lithographic contrast and resolution is an area of continued investigation, the general principle is that the introduction of such additives modifies the resist's response to electron beam exposure, thereby affecting the sharpness and definition of the patterned features. The ultimate resolution in electron-beam lithography is a complex interplay of factors including the electron beam's spot size, scattering effects within the resist and substrate, and the chemical behavior of the resist material itself.
Based on a comprehensive review of available scientific and technical literature, there is no specific information detailing the role of This compound in the specialized material systems of luminescent composites, microwave absorption materials, and structural reinforcement in polymer formulations as outlined.
The provided article structure focuses on applications where other strontium-containing compounds or different methacrylate-based polymers are prominent. For instance, in the field of luminescent composites, strontium aluminate phosphors are widely studied. Similarly, in microwave absorption, strontium hexaferrite is a key component. Research on structural reinforcement often involves various fillers in polymethacrylate matrices or other strontium compounds like strontium titanate.
However, the specific compound "this compound" is not identified in the existing body of research as a primary component or having a significant functional role in these particular advanced material applications. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline and focuses solely on this compound.
Theoretical and Computational Chemistry Studies of Strontium Methacrylate
Molecular Modeling and Simulation of Strontium Methacrylate (B99206) Structures
Molecular modeling and simulation are essential tools for understanding the three-dimensional structures and dynamic behavior of molecules. For strontium methacrylate, these methods can elucidate conformational preferences and the nature of interactions between molecules.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms in space. This is particularly important for understanding the flexibility of the methacrylate anion and its coordination with the strontium cation. While specific studies on the conformational analysis of isolated this compound are not extensively documented in publicly available literature, general principles of methacrylate conformation can be applied. The methacrylate moiety can exist in different conformations due to rotation around the C-C and C-O single bonds. The presence of the strontium ion would influence these conformations through electrostatic interactions.
Molecular dynamics (MD) simulations could provide a dynamic picture of this compound in various environments, such as in solution or in the solid state. These simulations track the movements of atoms and molecules over time, offering insights into vibrational motions, rotational dynamics, and translational diffusion. For this compound, MD simulations could be used to predict properties like the radial distribution function between the strontium ion and the oxygen atoms of the methacrylate group, providing information on the coordination environment of the strontium ion.
Interactive Data Table: Hypothetical Conformational Energy Profile of Methacrylate Anion
Below is a hypothetical interactive table illustrating the kind of data that could be generated from a conformational analysis study. The values are for illustrative purposes and are not based on actual experimental or computational data for this compound.
| Dihedral Angle (O=C-C=C) | Relative Energy (kJ/mol) | Population (%) |
| 0° (s-cis) | 5.0 | 15 |
| 60° | 12.0 | 2 |
| 120° | 8.0 | 8 |
| 180° (s-trans) | 0.0 | 75 |
Note: This table is for illustrative purposes only.
Intermolecular Interactions within this compound Aggregates
In the solid state or in concentrated solutions, this compound units are likely to form aggregates. The nature and strength of the intermolecular interactions within these aggregates are crucial for determining the material's bulk properties. These interactions would be a combination of ionic bonding between the Sr²⁺ cations and the carboxylate groups of the methacrylate anions, as well as weaker van der Waals forces between the organic parts of the molecules.
Computational studies could quantify these interactions. For instance, the interaction energy between two or more this compound units could be calculated to understand the stability of different aggregate structures. The coordination of the strontium ion is a key aspect, with the possibility of it being coordinated to oxygen atoms from multiple methacrylate anions, leading to the formation of a coordination polymer-like structure.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules.
Electronic Structure and Bonding Analysis
Quantum chemical calculations can be used to determine the distribution of electrons within the this compound molecule, providing insights into the nature of the chemical bonds. For instance, the bond between strontium and oxygen is expected to have a significant ionic character due to the large difference in electronegativity between the two elements. Calculations could provide quantitative measures of this ionicity, such as through population analysis (e.g., Mulliken or Natural Bond Orbital analysis), which assigns partial charges to each atom.
The electronic structure calculations would also yield the energies and shapes of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are involved in chemical reactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its ability to absorb light.
Interactive Data Table: Hypothetical Atomic Charges in this compound
This hypothetical table shows the type of data that could be obtained from a bonding analysis. The values are illustrative.
| Atom | Partial Charge (e) |
| Sr | +1.85 |
| O (carbonyl) | -0.75 |
| O (ester) | -0.80 |
| C (carbonyl) | +0.60 |
| C (alpha) | -0.20 |
| C (beta) | -0.15 |
Note: This table is for illustrative purposes only.
Spectroscopic Property Predictions
Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, these predictions could include:
Vibrational Spectra (IR and Raman): Calculations can predict the frequencies and intensities of the vibrational modes of the molecule. This information can aid in the interpretation of experimental infrared (IR) and Raman spectra, allowing for the assignment of specific spectral features to particular molecular motions. For example, the stretching frequency of the carboxylate group would be sensitive to its coordination with the strontium ion.
NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for the various nuclei in this compound (e.g., ¹H, ¹³C, ¹⁷O, ⁸⁷Sr). These predictions can be compared with experimental NMR data to confirm the molecular structure.
Electronic Spectra (UV-Vis): The energies of electronic transitions can be calculated to predict the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.
Mechanistic Predictions for Synthesis and Polymerization
Computational chemistry can also be used to investigate the mechanisms of chemical reactions, including the synthesis and polymerization of this compound.
For the synthesis of this compound, which typically involves the reaction of methacrylic acid with a strontium base (like strontium hydroxide (B78521) or strontium carbonate), computational methods could be used to model the reaction pathway. This would involve calculating the energies of the reactants, products, and any transition states or intermediates to determine the reaction's feasibility and kinetics.
Regarding polymerization , theoretical studies on the polymerization of methacrylate monomers are common, though specific studies on this compound are less so. nih.gov Quantum chemical calculations can be used to investigate the mechanism of free-radical polymerization, a common method for polymerizing methacrylates. nih.gov This could involve calculating the activation energies for the initiation, propagation, and termination steps of the polymerization process. nih.gov The presence of the strontium ion could influence the reactivity of the methacrylate monomer and the properties of the resulting polymer. For instance, the ionic interactions could affect the stereochemistry of the polymerization, leading to different polymer tacticities.
Reaction Pathway Modeling for this compound Formation
The formation of this compound typically involves the reaction of methacrylic acid with a strontium salt, such as strontium hydroxide or strontium carbonate, in an aqueous medium. Computational modeling can be employed to elucidate the mechanistic details of this acid-base reaction.
Reaction Mechanism:
The fundamental reaction is a neutralization process where the acidic proton of the carboxyl group in methacrylic acid is transferred to the hydroxide or carbonate ion, followed by the formation of an ionic bond between the methacrylate anion and the strontium cation (Sr²⁺).
Computational approaches, such as Density Functional Theory (DFT), can be used to model this process. The modeling would typically involve:
Geometry Optimization: Determining the lowest energy structures of the reactants (methacrylic acid, strontium hydroxide/carbonate, and water molecules), intermediates, transition states, and products (this compound and water/carbon dioxide).
Transition State Search: Identifying the transition state structures for the proton transfer and bond formation steps. This allows for the calculation of activation energies.
A plausible reaction pathway for the formation of this compound from strontium hydroxide is depicted below:
Dissociation of Reactants: In an aqueous solution, strontium hydroxide dissociates into Sr²⁺ and OH⁻ ions, and methacrylic acid can partially dissociate into methacrylate anions (CH₂=C(CH₃)COO⁻) and hydronium ions (H₃O⁺).
Proton Transfer: The hydroxide ion acts as a strong base, abstracting the acidic proton from the carboxylic acid group of methacrylic acid to form water.
Ionic Bond Formation: The resulting methacrylate anion then forms an ionic bond with the strontium cation. Since strontium is a divalent cation, it will coordinate with two methacrylate anions.
Table 1: Hypothetical Thermodynamic Data for this compound Formation (Calculated)
This table presents hypothetical thermodynamic data for the reaction of methacrylic acid with strontium hydroxide, which could be obtained from computational chemistry calculations.
| Parameter | Value (kJ/mol) |
| Enthalpy of Reaction (ΔH) | -110 |
| Gibbs Free Energy (ΔG) | -125 |
| Activation Energy (Ea) | 45 |
Note: These are illustrative values for the reaction in an aqueous solution at standard conditions and would be determined through specific computational models.
The modeling of this reaction pathway can be further complicated by the presence of water molecules, which can play a crucial role in stabilizing intermediates and transition states through hydrogen bonding. Explicit solvent models can be incorporated into the calculations to account for these effects.
Simulation of Polymerization Kinetics and Chain Growth
The polymerization of this compound, an ionic monomer, presents unique characteristics compared to its non-ionic counterparts like methyl methacrylate (MMA). Computational simulations are invaluable for understanding the kinetics and mechanism of its polymerization. Free-radical polymerization is a common method for polymerizing methacrylate monomers.
Kinetic Modeling:
Kinetic models for the free-radical polymerization of this compound would include the elementary steps of initiation, propagation, termination, and chain transfer. The presence of the strontium cation can influence the reactivity of the methacrylate monomer and the propagating radical.
Simulations using software packages like PREDICI® can be employed to model the polymerization kinetics. mdpi.com These simulations can predict the evolution of monomer conversion, polymer molecular weight, and molecular weight distribution over time. The key parameters in these simulations are the rate coefficients for the elementary reactions.
Table 2: Typical Rate Coefficients for Methacrylate Polymerization at 60°C
The following table provides typical ranges for rate coefficients used in the simulation of free-radical polymerization of methacrylates, which can serve as a starting point for modeling this compound polymerization.
| Reaction | Rate Coefficient (L mol⁻¹ s⁻¹) |
| Propagation (kp) | 10² - 10³ |
| Termination (kt) | 10⁶ - 10⁷ |
| Chain Transfer to Monomer (ktr,M) | 10⁻² - 10⁻¹ |
Note: These values can be significantly influenced by the specific monomer, solvent, and temperature.
Chain Growth Simulation:
Molecular dynamics (MD) simulations can provide a detailed picture of the chain growth process at the atomic level. These simulations can be used to study:
Monomer Addition: The process by which a monomer unit adds to the growing polymer chain. The orientation and conformation of the monomer and the radical chain end are critical for a successful propagation step.
Stereochemistry: The tacticity (the stereochemical arrangement of the chiral centers in the polymer backbone) of the resulting polymer chain can be influenced by the presence of the strontium counter-ion. MD simulations can help in understanding the factors controlling stereoselectivity.
Penultimate Unit Effect: In some cases, the reactivity of the propagating radical is influenced not only by the terminal monomer unit but also by the penultimate (second to last) unit. researchgate.net Kinetic models and simulations can incorporate this effect to provide a more accurate description of the polymerization kinetics. researchgate.net
Diffusion-Controlled Reactions: As the polymerization proceeds, the viscosity of the medium increases significantly, and the termination reaction can become diffusion-controlled. mdpi.com This phenomenon, known as the gel effect or Trommsdorff–Norrish effect, leads to a rapid increase in the polymerization rate and molecular weight. researchgate.net Simulations can model these diffusion-controlled effects. mdpi.com
The presence of the ionic this compound can also lead to the formation of aggregates or organized structures in solution, which can further influence the polymerization kinetics and the properties of the resulting polymer. Multiscale modeling approaches, which combine different levels of theory and simulation, can be employed to study these complex phenomena. nottingham.ac.uk
Emerging Research Directions and Future Outlook for Strontium Methacrylate Chemistry
Novel Synthetic Approaches and Catalyst Development
The traditional synthesis of strontium methacrylate (B99206) typically involves the reaction of methacrylic acid with a strontium salt. However, researchers are exploring more sophisticated and efficient synthetic routes to achieve higher purity, better control over stoichiometry, and milder reaction conditions. One area of investigation is the use of organometallic precursors, which can offer alternative reaction pathways. For instance, the principles of using dinuclear zirconocene (B1252598) initiators for methacrylate polymerization could be adapted for strontium-based systems, potentially offering unique control over the polymerization process nih.gov.
Catalyst development is another critical frontier. While much of the research on catalysts has centered on the synthesis of methyl methacrylate (MMA), the insights gained are valuable for strontium methacrylate production rsc.orgmdpi.com. The development of heterogeneous catalysts, such as mixed oxides and supported metal nanoparticles, could lead to more sustainable and cost-effective manufacturing processes mdpi.comacs.org. For example, gold nanocatalysts supported on mixed oxides have shown high efficiency in the oxidative esterification of methacrolein (B123484) to MMA, a process that could be conceptually adapted for this compound synthesis mdpi.com. The exploration of bifunctional catalysts that can facilitate both the formation of the methacrylate salt and subsequent in-situ polymerization is a particularly promising avenue.
| Catalyst Type | Potential Advantages for this compound Synthesis | Relevant Research Context |
| Organometallic Initiators | Enhanced control over polymerization, potential for novel polymer architectures. | Dinuclear zirconocene initiators for methacrylate polymerization nih.gov. |
| Heterogeneous Catalysts | Improved sustainability, easier separation and reusability, potential for continuous flow processes. | Catalysis for methacrylic acid and methyl methacrylate synthesis rsc.org. |
| Gold Nanocatalysts | High activity and selectivity under mild conditions. | Oxidative esterification of methacrolein to methyl methacrylate mdpi.com. |
| Bifunctional Catalysts | Potential for one-pot synthesis and in-situ polymerization, process intensification. | Ga-based bifunctional catalysts for gas-phase MMA synthesis acs.org. |
Advanced Polymerization Techniques for Tailored Architectures
The functionality of this compound-based materials is intrinsically linked to their macromolecular architecture. Advanced polymerization techniques are pivotal in controlling polymer chain length, dispersity, and topology. Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are being increasingly employed to synthesize well-defined polymers containing this compound sigmaaldrich.comresearchgate.net. These techniques allow for the creation of block copolymers, gradient copolymers, and star-shaped polymers with precise control over the placement of this compound units researchgate.netrsc.org.
The ability to create tailored architectures opens up possibilities for designing materials with specific properties. For example, block copolymers containing both a this compound block and a biodegradable block could be designed for controlled drug delivery applications, where the strontium ions can promote tissue regeneration polimi.it. The synthesis of hyperbranched polymers and polymer-protein hybrids through controlled radical branching polymerization represents another exciting direction, potentially leading to novel biomaterials with enhanced bioactivity acs.org.
| Polymerization Technique | Key Features and Advantages | Potential Architectures with this compound |
| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight and low dispersity, versatile for various monomers. | Block copolymers, gradient copolymers, star polymers sigmaaldrich.comresearchgate.net. |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Applicable to a wide range of monomers, tolerant to various functional groups. | Well-defined homopolymers and block copolymers with precise end-group functionality rsc.org. |
| Organotellurium-mediated Living Radical Polymerization (TERP) | Precise control over molecular weight and defined end groups. | Di- and tri-block copolymers with different monomer families nih.gov. |
| Controlled Radical Branching Polymerization | Synthesis of hyperbranched polymers with uniform branching. | Linear-hyperbranched block copolymers, hyperbranched polymer-protein hybrids acs.org. |
Exploration in New Multicomponent Material Systems
The incorporation of this compound into multicomponent material systems is a rapidly expanding area of research, particularly in the biomedical field. The rationale is to combine the bioactive properties of strontium with the desirable physical and chemical properties of other materials. A significant focus is on the development of bone cements and composites for orthopedic and dental applications nih.gov.
For instance, strontium-containing bioactive glasses are being integrated into poly(methyl methacrylate) (PMMA) bone cements to enhance bioactivity and promote bone regeneration nih.gov. Research is also exploring the use of this compound in combination with other inorganic fillers, such as strontium titanate (SrTiO3) and manganese dioxide (MnO2) nanoparticles, to improve the mechanical properties and impart additional functionalities like antibacterial activity to PMMA-based composites mdpi.com. The development of injectable composite cements containing this compound is another promising direction, aiming for minimally invasive surgical procedures nih.gov.
| Multicomponent System | Components | Potential Application | Research Findings |
| Bioactive Bone Cement | PMMA, Strontium-substituted Bioactive Glass | Orthopedic and dental implants | Improved bioactivity and potential for enhanced bone integration nih.gov. |
| Nanocomposite Resin | PMMA, Strontium Titanate (SrTiO3), Manganese Dioxide (MnO2) | Dental restorations | Enhanced impact resistance and hardness mdpi.com. |
| Strontium-Containing Hydroxyapatite (B223615) Cement | Strontium-substituted α-tricalcium phosphate (B84403), Tetracalcium phosphate | Bone void fillers | Fast-setting with good mechanical properties nih.gov. |
| Polymer-Ceramic Composites | Strontium-containing calcium phosphate, Polycarboxylic acid | High-strength bone cements | Enhanced integration with surrounding bone tissue in osteoporotic conditions nih.gov. |
Design Principles for Multifunctional Materials Incorporating this compound
The design of multifunctional materials requires a deep understanding of the structure-property relationships at the molecular and macroscopic levels. For materials incorporating this compound, the key design principles revolve around leveraging the dual functionality of the strontium ion (bioactivity) and the methacrylate group (polymerizability).
Sustainable Synthesis and Processing of this compound Materials
With the increasing emphasis on green chemistry and sustainability, researchers are actively seeking environmentally benign methods for the synthesis and processing of this compound and its derived materials. This includes the use of renewable feedstocks, solvent-free reaction conditions, and energy-efficient processes.
One approach is the development of bio-based routes to methacrylic acid, which can then be used to synthesize this compound. For example, processes starting from biomass-derived platform chemicals like itaconic acid or citramalic acid are being investigated semanticscholar.org. Chemo-enzymatic processes, which combine the selectivity of enzymes with the efficiency of chemical catalysis, offer another promising avenue for sustainable monomer synthesis rsc.org.
In terms of processing, mechanosynthesis, a solvent-free technique that uses mechanical energy to induce chemical reactions, has been explored for the synthesis of other strontium compounds like strontium sulfate (B86663) and could be adapted for this compound videleaf.com. Furthermore, the development of water-borne polymer systems, such as emulsion polymerization, can significantly reduce the use of volatile organic compounds (VOCs) in the production of coatings and adhesives containing this compound researchgate.net. The end-of-life of these materials is also a critical consideration, with a growing interest in developing recyclable or biodegradable polymers incorporating this compound.
| Sustainability Aspect | Approach | Potential Benefits |
| Synthesis | Use of bio-based feedstocks (e.g., itaconic acid, citramalic acid) semanticscholar.org. | Reduced reliance on fossil fuels, lower carbon footprint. |
| Synthesis | Chemo-enzymatic processes rsc.org. | High selectivity, mild reaction conditions, reduced waste. |
| Processing | Mechanosynthesis videleaf.com. | Solvent-free, energy-efficient, potential for simplified purification. |
| Processing | Emulsion polymerization researchgate.net. | Use of water as a solvent, reduction of VOC emissions. |
| End-of-Life | Design for recyclability or biodegradability. | Reduced environmental impact and contribution to a circular economy. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing strontium methacrylate with high purity?
- Methodological Answer : this compound can be synthesized via neutralization of methacrylic acid with strontium hydroxide or carbonate under controlled pH. Purification involves recrystallization from anhydrous ethanol to remove unreacted monomers and byproducts. Characterization via Fourier-transform infrared spectroscopy (FTIR) confirms the presence of methacrylate C=O and C=C bonds, while inductively coupled plasma mass spectrometry (ICP-MS) verifies strontium content . Ensure inert conditions (e.g., nitrogen atmosphere) to prevent premature polymerization.
Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal properties?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolve crystal structure and confirm phase purity by comparing with reference patterns .
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles (e.g., loss of coordinated water or organic ligands).
- Differential scanning calorimetry (DSC) : Identify glass transition (Tg) and polymerization exotherms .
- Nuclear magnetic resonance (NMR) : Use and NMR to confirm methacrylate group integrity and detect impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Discrepancies often arise from variations in synthesis conditions (e.g., hydration state, impurities). To address this:
- Standardize synthesis protocols (e.g., solvent purity, drying time).
- Perform parallel TGA/DSC runs under identical atmospheres (e.g., nitrogen vs. air).
- Cross-validate with isotopic analysis (e.g., ratios via laser-ablation MC-ICP-MS) to detect trace contaminants affecting thermal behavior .
- Apply statistical outlier detection tools (e.g., Grubbs’ test) to identify anomalous data points .
Q. What experimental design strategies optimize copolymerization studies of this compound with other monomers?
- Methodological Answer :
- Comonomer Ratios : Systematically vary methacrylate-to-comonomer ratios (e.g., 10:90 to 90:10) to study copolymer composition-property relationships.
- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track polymerization kinetics and conversion rates .
- Crosslinking Analysis : Employ swelling experiments in tetrahydrofuran (THF) to quantify crosslink density and mechanical stability .
- Multi-Technique Validation : Combine gel permeation chromatography (GPC) for molecular weight distribution with small-angle X-ray scattering (SAXS) for nanostructural insights .
Q. How can multi-isotope or multi-element approaches enhance the study of this compound’s environmental or biological interactions?
- Methodological Answer :
- Isotopic Tracers : Use enriched or to track methacrylate degradation pathways in environmental matrices. Pair with -labeled methacrylate for dual-isotope correlation studies .
- Elemental Mapping : Apply laser-ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) to spatially resolve strontium distribution in composite materials or biological tissues .
- Machine Learning Integration : Train models on multi-isotope datasets (e.g., Sr, C, O) to predict methacrylate bioavailability or migration patterns in ecological systems .
Data Analysis and Reproducibility
Q. What steps ensure reproducibility in this compound research when using laser-ablation techniques?
- Methodological Answer :
- Standardized Data Reduction : Use open-source tools like IsoFishR to process ratios, ensuring consistent outlier removal and noise reduction .
- Metadata Reporting : Document laser parameters (e.g., spot size, fluence) and interference corrections (e.g., overlap) to enable cross-lab comparisons .
- Time-Resolved Profiling : For heterogeneous samples, analyze continuous ablation tracks rather than single spots to capture spatial variability .
Q. How should researchers address conflicting crystallographic data for this compound hydrates?
- Methodological Answer :
- Phase Purity Verification : Use synchrotron XRD to distinguish between hydrate forms (e.g., trihydrate vs. tetrahydrate) and detect amorphous phases .
- Thermodynamic Modeling : Construct solubility diagrams for this compound-water systems at varying temperatures to identify stable hydrate phases .
- Complementary Spectroscopy : Pair XRD with NMR to quantify bound vs. free water in the crystal lattice .
Ethical and Reporting Considerations
Q. What ethical guidelines apply to publishing this compound research with proprietary or incomplete datasets?
- Methodological Answer :
- Data Transparency : Share raw isotopic ratios and synthesis protocols as supplementary materials, adhering to journal standards (e.g., Beilstein Journal of Organic Chemistry) .
- Conflict of Interest Disclosure : Declare funding sources or patent applications related to methacrylate applications .
- Reproducibility Statements : Include step-by-step workflows for critical experiments (e.g., copolymerization steps) to facilitate independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
